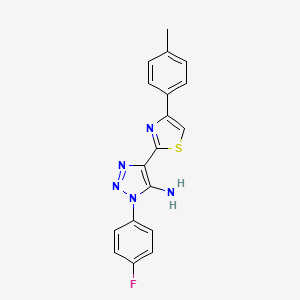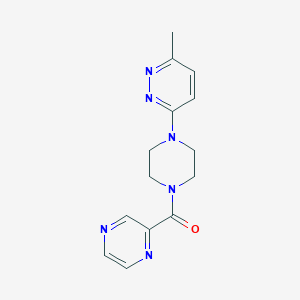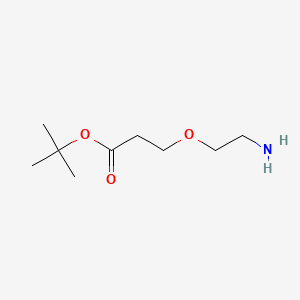![molecular formula C13H11N5 B2362319 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 477850-39-8](/img/structure/B2362319.png)
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde, which on treatment with substituted acetophenones yields corresponding chalcones. Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .科学的研究の応用
Antimicrobial Activity
4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines have been synthesized and demonstrated antimicrobial activity against various microorganisms (Kunduru, Reddy, Boche, 2014).
Synthesis and Characterization
The compound has been involved in the synthesis of various derivatives, including the preparation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, showcasing its versatility in chemical synthesis (Danswan, Kennewell, Tully, 1989).
Mediator Release Inhibition
In the context of asthma therapy, 4-aryl-2-(phenylamino)pyrimidines, including N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2- pyrimidinamine, have been identified as potential therapeutic agents due to their ability to inhibit mediator release from mast cells and other relevant cell types (Paul, Hallett, Hanifin, et al., 1993).
Phosphodiesterase Inhibition
The compound has been evaluated for its phosphodiesterase (PDE) inhibition and antimicrobial activities, highlighting its potential in both the fields of enzyme inhibition and antimicrobial research (Bukhari, Ahmad, Hussain, et al., 2013).
Corrosion Inhibition
Imidazole derivatives, including 4-(1H-imidazol-1-yl)phenol, have been explored for their corrosion inhibition efficacy, showcasing the compound's application in materials science and engineering (Prashanth, Kumar, Prathibha, et al., 2021).
Protein Kinase C Inhibition
Phenylamino‐pyrimidines, a class of compounds including N‐(3‐[1‐imidazolyl]‐phenyl)‐4‐(3‐pyridyl)‐2‐pyrimidinamine, have been identified as potent and selective inhibitors of protein kinase C, suggesting significant potential in the development of new therapeutic agents (Zimmermann, Caravatti, Mett, et al., 1996).
Luminescent Materials
The compound has been used in the synthesis of luminescent dinuclear ruthenium terpyridine complexes, indicating its utility in the field of photophysical and electrochemical properties (Mondal, Biswas, Paul, et al., 2017).
Heavy Metal Ion Adsorption
Imidazole-based polyamides and polyimides containing this compound have shown promise in the adsorption of heavy metal ions, highlighting its potential application in environmental remediation (Soleimani, Taghavi, Ghaemy, 2017).
将来の方向性
The future directions for “4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be areas of future research.
作用機序
Target of Action
The primary target of 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect the nitric oxide pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission . .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with nitric oxide synthase and the subsequent changes in nitric oxide production . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
特性
IUPAC Name |
4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-16-6-5-12(17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H,(H2,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAURZZHNXDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)
![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)
![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)

![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)



![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2362256.png)

